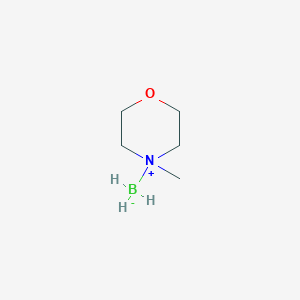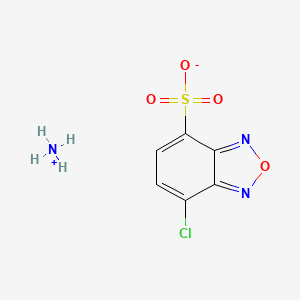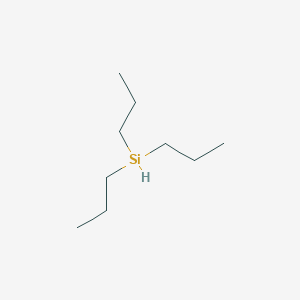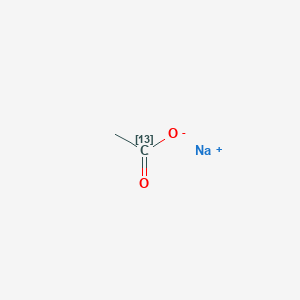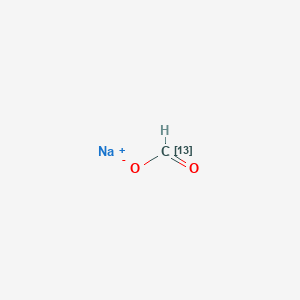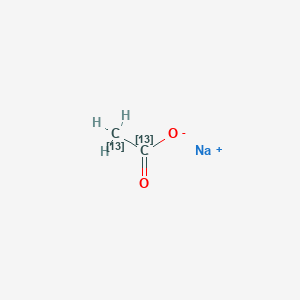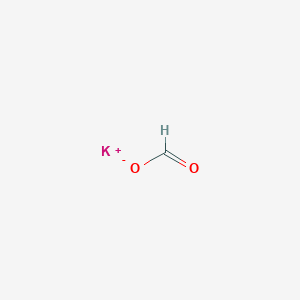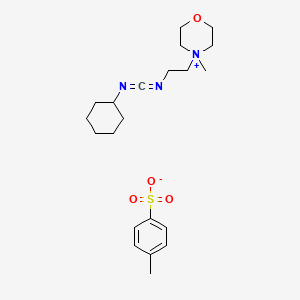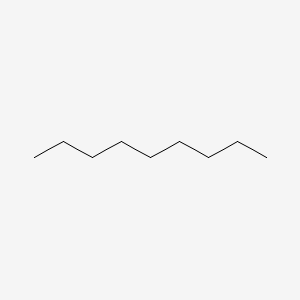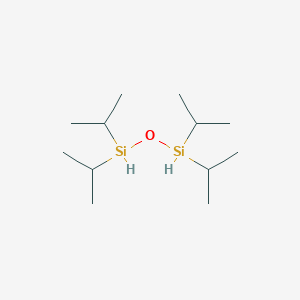
CID 102059274
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily used as a polymerizing agent in polyurethane paints and coatings. The compound has a molecular formula of C8H12N2 and a molecular weight of 136.19 g/mol.
Métodos De Preparación
1,6-Diisocyanohexane can be synthesized through a two-step procedure starting from 1,6-diaminohexane. The first step involves converting 1,6-diaminohexane to the corresponding diformamides using ethyl formate. In the second step, phosphorous oxychloride is added to obtain 1,6-diisocyanohexane with a yield of 76% . Industrial production methods typically involve similar synthetic routes but may vary in scale and specific reaction conditions.
Análisis De Reacciones Químicas
1,6-Diisocyanohexane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with 1,1-diisityl-3,3,3-triisopropyldisilaphosphene and analogous disilaarsene to form unusual tricyclic macroheterocycles.
Polymerization: It is used in the synthesis of polymer networks through Passerini and Diels–Alder reactions.
Reagents and Conditions: Common reagents include phosphorous oxychloride and ethyl formate.
Aplicaciones Científicas De Investigación
1,6-Diisocyanohexane has several scientific research applications:
Chemistry: It is used in the synthesis of unusual tricyclic macroheterocycles and polymer networks.
Biology: It has been utilized in the development of self-healable polymer networks for biomedical applications.
Industry: It is a key component in polyurethane paints and coatings, providing durability and resistance.
Mecanismo De Acción
The mechanism of action of 1,6-Diisocyanohexane involves its ability to form strong covalent bonds with other molecules, leading to the formation of polymer networks. The compound’s isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages . These reactions are crucial in the development of durable and resistant polymer coatings.
Comparación Con Compuestos Similares
1,6-Diisocyanohexane can be compared with other similar compounds, such as:
Hexamethylene diisocyanate: Both compounds are used in polyurethane production, but hexamethylene diisocyanate is more commonly used in industrial applications due to its higher reactivity.
1,4-Phenylene diisocyanide: This compound is used in the synthesis of polyurethanes and polyureas, similar to 1,6-Diisocyanohexane, but has different structural properties and reactivity.
1,6-Diisocyanohexane is unique due to its specific molecular structure, which allows for the formation of unusual tricyclic macroheterocycles and self-healable polymer networks .
Propiedades
InChI |
InChI=1S/C4H11Si.Li/c1-5(2,3)4;/h1H2,2-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPBNMJOQNIBQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C[Si](C)(C)[CH2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11LiSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)
